H-Leu-Leu-NH2.HCl

Catalog No.
S12809645
CAS No.
M.F
C12H26ClN3O2
M. Wt
279.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Leu-Leu-NH2.HCl

Product Name

H-Leu-Leu-NH2.HCl

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

InChI

InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1

InChI Key

FEDQBHHEYDUKKJ-IYPAPVHQSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl

H-Leu-Leu-NH2.HCl, also known as H-Leucyl-Leucinamide hydrochloride, is a dipeptide composed of two leucine amino acid residues linked by an amide bond. This compound is a hydrochloride salt, which enhances its solubility in aqueous environments. The molecular formula for H-Leu-Leu-NH2.HCl is C12H24ClN3OC_{12}H_{24}ClN_3O, and its molecular weight is approximately 249.79 g/mol. The compound's structure features a hydrophobic backbone due to the presence of leucine, which plays a crucial role in its biological interactions and applications.

Typical of peptides:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of free leucine.
  • Oxidation: The side chains of leucine may be oxidized to form various derivatives, although this is less common due to the stability of the leucine residues.
  • Substitution Reactions: The amino groups in the structure can engage in substitution reactions, allowing for the modification of the peptide to create analogs with altered properties.

These reactions are significant for modifying the compound for specific research or therapeutic purposes.

H-Leu-Leu-NH2.HCl exhibits various biological activities primarily attributed to its leucine content. Leucine is known for its role in stimulating protein synthesis and muscle repair. This dipeptide may enhance anabolic signals in muscle tissues, making it of interest in sports nutrition and muscle recovery formulations. Additionally, it may have implications in metabolic pathways influencing insulin sensitivity and glucose metabolism.

The synthesis of H-Leu-Leu-NH2.HCl typically employs solid-phase peptide synthesis (SPPS), a widely utilized method for producing peptides. The process involves:

  • Attachment of the First Amino Acid: Leucine is anchored to a solid resin.
  • Sequential Addition: Additional protected amino acids are added one at a time.
  • Deprotection: Protecting groups are removed at specific stages to allow further reactions.
  • Cleavage from Resin: The final product is cleaved from the resin and purified.
  • Formation of Hydrochloride Salt: The product is treated with hydrochloric acid to form the hydrochloride salt.

This method allows for high purity and yield, making it suitable for both laboratory and industrial applications.

H-Leu-Leu-NH2.HCl has several applications across various fields:

  • Pharmaceuticals: It serves as a building block for peptide-based drugs, particularly those targeting metabolic disorders or muscle wasting conditions.
  • Nutrition: Used in dietary supplements aimed at enhancing athletic performance and recovery.
  • Research: Acts as a model compound in studies related to peptide chemistry and protein interactions.

Studies involving H-Leu-Leu-NH2.HCl often focus on its interactions with proteins and other biomolecules. Research indicates that dipeptides like H-Leu-Leu-NH2.HCl can influence protein folding and stability due to their hydrophobic nature. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well H-Leu-Leu-NH2.HCl binds to various receptors or proteins.
  • Influence on Enzyme Activity: Investigating how this dipeptide affects enzyme-substrate interactions.

These studies contribute valuable insights into the biological roles of peptides and their potential therapeutic uses.

Several compounds share structural similarities with H-Leu-Leu-NH2.HCl, including:

Compound NameMolecular FormulaUnique Features
H-Val-Val-NH2.HClC12H24ClN3OContains valine residues; affects hydrophobicity differently.
H-Ile-Ile-NH2.HClC12H24ClN3OFeatures isoleucine; has distinct steric effects on interactions.
H-Phe-Phe-NH2.HClC15H24ClN3O2Contains phenylalanine; introduces aromaticity affecting binding properties.

Uniqueness

The uniqueness of H-Leu-Leu-NH2.HCl lies in its dual leucine composition, which enhances its hydrophobic characteristics compared to similar dipeptides. This property makes it particularly effective in studies involving membrane proteins and hydrophobic interactions, distinguishing it from other dipeptides that may not exhibit the same level of hydrophobicity or biological activity.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

279.1713548 g/mol

Monoisotopic Mass

279.1713548 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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